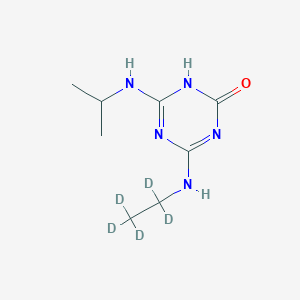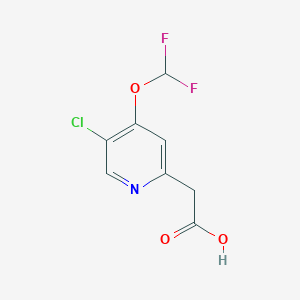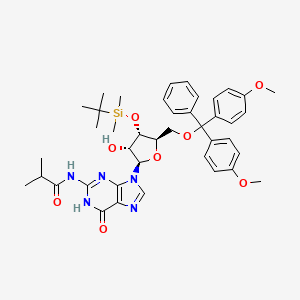
5'-DMT-3'-TBDMS-ibu-rG
Overview
Description
Scientific Research Applications
5’-DMT-3’-TBDMS-ibu-rG is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of deoxyribonucleic acid, where it serves as a building block for the creation of oligonucleotides. These oligonucleotides are used in various research applications, including gene synthesis, polymerase chain reaction, and sequencing .
Mechanism of Action
Target of Action
The primary target of 5’-DMT-3’-TBDMS-ibu-rG is deoxyribonucleic acid (DNA). It is a modified nucleoside that can be used in the synthesis of DNA .
Mode of Action
5’-DMT-3’-TBDMS-ibu-rG interacts with its target, DNA, by being incorporated into the DNA structure during the synthesis process. This interaction results in the formation of a modified DNA structure .
Biochemical Pathways
The biochemical pathway affected by 5’-DMT-3’-TBDMS-ibu-rG is the DNA synthesis pathway. By being incorporated into the DNA structure, it can potentially affect the downstream effects of DNA replication and transcription .
Pharmacokinetics
Its metabolism and excretion would likely involve enzymatic degradation and renal excretion .
Result of Action
The molecular and cellular effects of 5’-DMT-3’-TBDMS-ibu-rG’s action are dependent on its incorporation into DNA. This can potentially affect the structure and function of the DNA, thereby influencing the cellular processes that rely on DNA, such as replication and transcription .
Biochemical Analysis
Biochemical Properties
5’-DMT-3’-TBDMS-ibu-rG plays a crucial role in biochemical reactions, especially in the synthesis of deoxyribonucleic acid. The compound interacts with various enzymes and proteins involved in nucleic acid synthesis. For instance, it is used as a substrate by DNA polymerases during the elongation of DNA strands. The 5’-dimethoxytrityl group protects the nucleoside during the synthesis process, preventing unwanted reactions. The 3’-tert-butyldimethylsilyl group provides additional stability, ensuring the integrity of the nucleoside during chemical reactions .
Cellular Effects
5’-DMT-3’-TBDMS-ibu-rG influences various cellular processes, particularly those related to nucleic acid metabolism. In cells, this compound can be incorporated into DNA strands, affecting cell function by altering the normal replication and transcription processes. This incorporation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of modified nucleosides like 5’-DMT-3’-TBDMS-ibu-rG in DNA can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 5’-DMT-3’-TBDMS-ibu-rG involves its incorporation into DNA strands during synthesis. The compound binds to DNA polymerases, facilitating the addition of the modified nucleoside to the growing DNA chain. The 5’-dimethoxytrityl group is removed during the synthesis process, allowing the nucleoside to be incorporated into the DNA. The 3’-tert-butyldimethylsilyl group provides stability, preventing degradation of the nucleoside. This stability is crucial for the accurate synthesis of long DNA sequences .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-DMT-3’-TBDMS-ibu-rG can change over time. The compound is stable under specific storage conditions, such as at -80°C for up to six months or at -20°C for up to one month. Over time, the stability of the compound can decrease, leading to potential degradation and reduced efficacy in biochemical reactions. Long-term studies have shown that the incorporation of 5’-DMT-3’-TBDMS-ibu-rG into DNA can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 5’-DMT-3’-TBDMS-ibu-rG vary with different dosages in animal models. At low doses, the compound can be effectively incorporated into DNA without causing significant adverse effects. At higher doses, there may be toxic effects, including disruptions in normal cellular processes and potential cytotoxicity. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become more pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
5’-DMT-3’-TBDMS-ibu-rG is involved in metabolic pathways related to nucleic acid synthesis. The compound interacts with enzymes such as DNA polymerases and nucleases, which facilitate its incorporation into DNA and subsequent processing. The presence of the 5’-dimethoxytrityl and 3’-tert-butyldimethylsilyl groups affects the metabolic flux, ensuring the stability and integrity of the nucleoside during biochemical reactions. These interactions are crucial for the accurate synthesis and maintenance of DNA .
Transport and Distribution
Within cells, 5’-DMT-3’-TBDMS-ibu-rG is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization of the compound to the nucleus, where it can be incorporated into DNA. The compound’s stability and modifications ensure its effective distribution within cells, allowing it to participate in nucleic acid synthesis without premature degradation .
Subcellular Localization
The subcellular localization of 5’-DMT-3’-TBDMS-ibu-rG is primarily within the nucleus, where it is incorporated into DNA. The compound’s modifications, such as the 5’-dimethoxytrityl and 3’-tert-butyldimethylsilyl groups, play a role in directing it to specific compartments within the cell. These modifications also protect the nucleoside from degradation, ensuring its functionality during DNA synthesis. The accurate localization and incorporation of 5’-DMT-3’-TBDMS-ibu-rG are essential for its role in biochemical reactions .
Preparation Methods
The synthesis of 5’-DMT-3’-TBDMS-ibu-rG involves several steps, each requiring specific reaction conditions. The process typically begins with the protection of the guanosine base. The 5’-hydroxyl group is protected with a dimethoxytrityl group, while the 3’-hydroxyl group is protected with a tert-butyldimethylsilyl group. The N2 position of the guanosine is protected with an isobutyryl group. These protective groups are crucial for preventing unwanted reactions during the synthesis of deoxyribonucleic acid .
Chemical Reactions Analysis
5’-DMT-3’-TBDMS-ibu-rG undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the nucleoside into its oxidized form.
Reduction: Reducing agents can be used to reverse the oxidation process.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Deprotection: The protective groups (dimethoxytrityl, tert-butyldimethylsilyl, and isobutyryl) can be removed under specific conditions to yield the desired nucleoside
Comparison with Similar Compounds
5’-DMT-3’-TBDMS-ibu-rG is unique due to its specific combination of protective groups, which provide stability and functionality during the synthesis of deoxyribonucleic acid. Similar compounds include:
- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyryladenosine
- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyrylcytidine
- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyryluridine
These compounds share similar protective groups but differ in the nucleobase, which can affect their specific applications and properties .
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIQBZNFPUNWMQ-CJEGOSRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H51N5O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107193 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81256-89-5 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81256-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


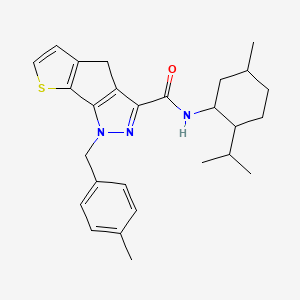
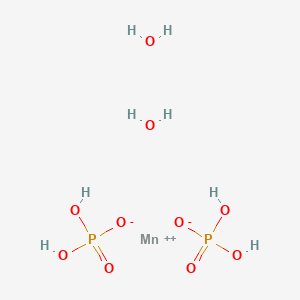

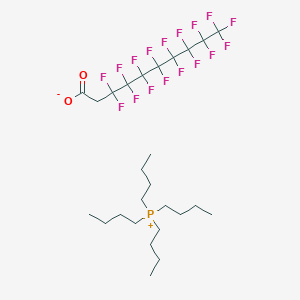
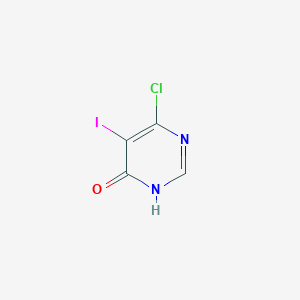


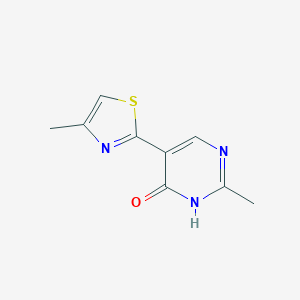
![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)

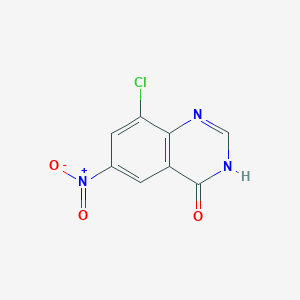
![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
